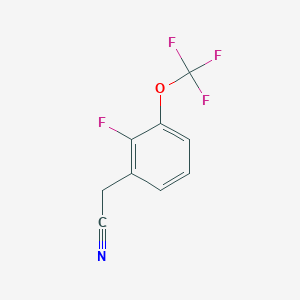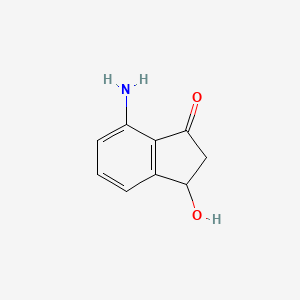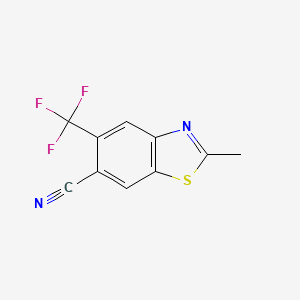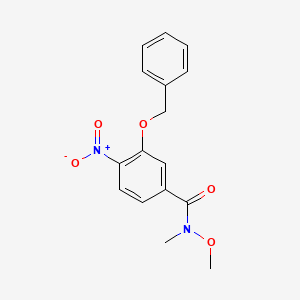
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile can be represented by the linear formula FC6H3(CF3)CH2CN . The InChI code for this compound is 1S/C9H5F4NO/c10-8-6(4-5-14)2-1-3-7(8)15-9(11,12)13/h1-3H,4H2 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.45 (lit.) and a density of 1.34 g/mL at 25 °C (lit.) . It is a liquid at ambient temperature .Scientific Research Applications
Reactivity and Characterization
- Unexpected Reactivity : 2-Fluoro-4-(trifluoromethyl)-phenylacetonitrile demonstrates uncommon reactivity, losing three fluorine atoms and forming a trimeric compound. This was characterized using NMR and MS/MS studies, suggesting an unprecedented mechanism (Stazi et al., 2010).
Synthesis Applications
- Novel Synthesis Method : A method for synthesizing α-fluorophenylacetonitriles, which involves treating benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), is applicable to the synthesis of 2-fluoro-2-phenethylamines (Letourneau & Mccarthy, 1985).
Applications in Organic Chemistry
- Trifluoromethoxylation in Pharmaceuticals : The introduction of trifluoromethoxy groups in new drugs has gained interest due to their electron-withdrawing nature and high lipophilicity. A study described the first asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes using trifluoromethyl arylsulfonate (TFMS) (Guo et al., 2017).
- Photoredox Systems for Fluoromethylation : The development of protocols for trifluoromethylation has become vital in synthetic organic chemistry, particularly for pharmaceuticals and agrochemicals. Photoredox catalysis is a promising approach for radical reactions and fluoromethylations (Koike & Akita, 2016).
Characterization and Mechanism Studies
- Characterization of Trifluoroethoxylated Compounds : Direct trifluoroethoxylation led to the substitution of both chloro and fluoro groups in a pyridine derivative, characterized by various spectroscopy methods. A reaction mechanism is suggested for this process (Qian et al., 1994).
Fluoroalkyl Amino Reagents
- Introduction of Fluoro(trifluoromethoxy)methyl Group : Fluoroalkyl amino reagents have been developed for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, which are key in medicinal and agricultural chemistry (Schmitt et al., 2017).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-6(4-5-14)2-1-3-7(8)15-9(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIPBYGYZWBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)



![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)




![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)